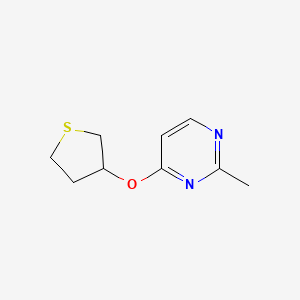

![molecular formula C17H16N2OS B2978492 2-Benzyl-5-(4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)-1,3,4-oxadiazole CAS No. 1081126-57-9](/img/structure/B2978492.png)

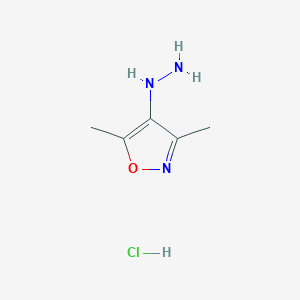

2-Benzyl-5-(4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)-1,3,4-oxadiazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-Benzyl-5-(4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)-1,3,4-oxadiazole” is a derivative of 4,5,6,7-tetrahydrobenzo[b]thiophene . These derivatives have been synthesized for biological evaluation as PDK1 and LDHA inhibitors as well as antibacterial, antioxidant, and cytotoxic agents on LoVo and HCT-116 cells of colorectal cancer (CRC) .

科学的研究の応用

Angiotensin II Receptor Antagonistic Activities

- The synthesis and biological activity of benzimidazole derivatives bearing 1,3,4-oxadiazole rings have shown significant angiotensin II (AII) receptor antagonistic activities. These compounds, including 1,3,4-oxadiazole derivatives, demonstrated high affinity for the AT1 receptor and effectively inhibited the AII-induced pressor response (Kohara et al., 1996).

Anticonvulsant Agents

- A series of 2-substituted-5-{2-[(2-halobenzyl)thio)phenyl}-1,3,4-oxadiazoles were investigated for anticonvulsant activities. They showed significant activity in electroshock and pentylenetetrazole-induced lethal convulsion tests. The involvement of benzodiazepine receptors in these effects was established (Zarghi et al., 2008).

Anticancer Evaluation

- Compounds incorporating the 1,3,4-oxadiazole scaffold have been synthesized and evaluated for their anticancer activity. Several derivatives demonstrated potent activity against various cancer cell lines, indicating the potential of these compounds in cancer therapy (Ravinaik et al., 2021).

Anti-Inflammatory and Anti-Angiogenic Activity

- Novel benzophenone appended oxadiazole derivatives showed significant anti-inflammatory activity and inhibited the proliferation of endothelial cells, indicating their potential in treating inflammatory mediated anti-angiogenic disorders (Puttaswamy et al., 2018).

Corrosion Inhibition Properties

- 1,3,4-oxadiazole derivatives were found to be effective corrosion inhibitors for mild steel in acidic environments. They exhibit mixed-type inhibition behavior, suggesting their application in corrosion protection (Ammal et al., 2018).

Antimicrobial Activity

- Various derivatives of 1,3,4-oxadiazole, including those with benzothiazole and thiophene moieties, demonstrated potent antimicrobial activity against a range of pathogens, indicating their potential in developing new antimicrobial agents (Tien et al., 2016).

作用機序

Target of Action

The primary target of 2-Benzyl-5-(4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)-1,3,4-oxadiazole is the Nuclear factor erythroid 2-related factor 2 (NRF2) . NRF2 is a transcription factor that plays a crucial role in cellular defense against oxidative stress by regulating the expression of antioxidant proteins .

Mode of Action

This compound activates NRF2 via a non-electrophilic mechanism . This activation leads to the dissociation of NRF2 from its inhibitor, KEAP1, allowing NRF2 to translocate to the nucleus where it can stimulate the transcription of antioxidant response element (ARE)-driven genes .

Biochemical Pathways

The activation of NRF2 by this compound affects the NRF2-ARE pathway . This pathway is responsible for the regulation of cellular defense mechanisms against oxidative stress. Activation of NRF2 leads to the upregulation of various antioxidant and detoxifying enzymes, including NAD(P)H quinone dehydrogenase 1 (NQO1) and heme oxygenase 1 (HO-1) .

Result of Action

The activation of NRF2 by this compound results in the inhibition of inflammation in macrophages stimulated by lipopolysaccharide E. coli (LPSEc) . This suggests that the compound may have potential anti-inflammatory effects.

特性

IUPAC Name |

2-benzyl-5-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-1,3,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2OS/c1-2-6-12(7-3-1)10-16-18-19-17(20-16)14-11-21-15-9-5-4-8-13(14)15/h1-3,6-7,11H,4-5,8-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUDBICVRGOHYLD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=CS2)C3=NN=C(O3)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-Methyl-1-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]methanamine trifluoroacetate](/img/no-structure.png)

![N-(3-acetamidophenyl)-2-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B2978416.png)

![N-(2-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}ethyl)prop-2-enamide](/img/structure/B2978421.png)

![9-Azabicyclo[4.2.1]nonan-2-ol hydrochloride](/img/structure/B2978423.png)

![1-(4-methoxybenzyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2978429.png)

![5-({4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2978430.png)

![N-[(1-Ethyl-2-oxopyridin-3-yl)methyl]prop-2-enamide](/img/structure/B2978431.png)